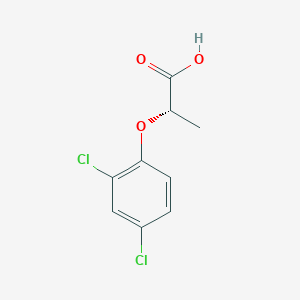

(2s)-2-(2,4-Dichlorophenoxy)propanoic acid

Descripción general

Descripción

(2s)-2-(2,4-Dichlorophenoxy)propanoic acid is an organic compound that belongs to the class of phenoxy herbicides. It is widely used in agriculture to control broadleaf weeds. The compound is known for its effectiveness in promoting plant growth by mimicking the action of natural plant hormones called auxins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-(2,4-Dichlorophenoxy)propanoic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by acidification.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

(2s)-2-(2,4-Dichlorophenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can have different biological activities and applications.

Aplicaciones Científicas De Investigación

Herbicidal Applications

Mechanism of Action:

2,4-DP functions primarily as a selective herbicide targeting broadleaf weeds while sparing monocots. It mimics natural plant hormones (auxins), leading to uncontrolled growth in susceptible plants. This results in characteristic symptoms such as leaf curling and eventual plant death .

Usage in Agriculture:

- Weed Control: 2,4-DP is extensively utilized in agricultural settings for the control of dicotyledonous weeds in crops like maize, wheat, and sorghum. Its application helps maintain crop yield by reducing competition from unwanted vegetation .

- Lawn Care: It is also a common ingredient in lawn care products aimed at controlling weeds without harming grass species .

Research Applications

Plant Physiology Studies:

As a synthetic auxin, 2,4-DP is employed in laboratory settings to study plant growth responses and hormonal interactions. It is often included in plant tissue culture media to promote cell division and differentiation .

Case Studies:

- A study demonstrated that incorporating 2,4-DP into Murashige and Skoog (MS) medium significantly enhanced shoot regeneration in certain plant species, indicating its effectiveness as a growth regulator .

Environmental Impact and Safety

Toxicological Studies:

Research indicates that while 2,4-DP has low acute toxicity to humans (LD50 > 639 mg/kg), it poses risks to non-target organisms, particularly aquatic life. Therefore, proper application techniques are crucial to minimize environmental contamination .

Regulatory Status:

The compound is regulated under various pesticide laws globally. The U.S. Environmental Protection Agency (EPA) has established guidelines for its safe use to mitigate potential risks associated with herbicide drift and exposure .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Structure | Primary Use | Toxicity Level |

|---|---|---|---|

| 2,4-D | C8H6Cl2O3 | Herbicide | Moderate |

| 2,4-DP | C9H8Cl2O3 | Herbicide | Low |

| Mecoprop | C10H11ClO3 | Herbicide | Low |

Mecanismo De Acción

The mechanism of action of (2s)-2-(2,4-Dichlorophenoxy)propanoic acid involves its interaction with plant hormone receptors. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth in susceptible plants. This results in the death of broadleaf weeds while leaving grasses largely unaffected.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with similar properties.

Mecoprop: A related compound with a similar mode of action but different chemical structure.

Dicamba: A herbicide that also mimics auxins but has a different chemical composition.

Uniqueness

(2s)-2-(2,4-Dichlorophenoxy)propanoic acid is unique in its specific structural configuration, which contributes to its effectiveness and selectivity as a herbicide. Its ability to mimic natural plant hormones with high specificity makes it a valuable tool in agricultural weed control.

Actividad Biológica

(2S)-2-(2,4-Dichlorophenoxy)propanoic acid, commonly known as dichlorprop, is a chiral herbicide that belongs to the phenoxyacetic acid class. It is primarily utilized in agriculture for controlling broadleaf weeds. This article delves into the biological activity of dichlorprop, focusing on its mechanisms of action, environmental impact, degradation pathways, and associated health risks.

Dichlorprop is characterized by the following chemical properties:

- Chemical Formula : C9H8Cl2O3

- CAS Number : 120-36-5

- Molecular Weight : 233.07 g/mol

- Solubility : Insoluble in water .

Dichlorprop functions as a herbicide through its interference with plant growth regulators. It mimics the activity of auxins, which are essential for plant growth and development. By disrupting normal hormonal balance, dichlorprop leads to uncontrolled growth and eventual death of target plants.

Enantioselectivity

Research indicates that the two enantiomers of dichlorprop exhibit different biological activities. The (S)-enantiomer is typically more active than the (R)-enantiomer in terms of herbicidal efficacy. This enantioselectivity is crucial for understanding its degradation and environmental behavior .

Microbial Degradation

The microbial degradation of dichlorprop has been extensively studied, revealing that certain bacteria can preferentially degrade its enantiomers. For instance, Sphingomonas herbicidovorans has shown a capacity to completely degrade both enantiomers, with a preference for the (S)-form .

Kinetic Parameters

The uptake kinetics of dichlorprop by microbial strains show saturation behavior, with specific affinity constants (K_t) reported as follows:

Photochemical Behavior

Dichlorprop undergoes complex photochemical reactions when exposed to UV light in aqueous solutions. Under varying pH and oxygen conditions, it generates several photoproducts including:

- 4-chloropyrocatechol

- 2-chlorophenol

- 4-chlorophenol

These photoproducts can have different ecological impacts compared to the parent compound .

Health Risks and Environmental Impact

Dichlorprop is classified as a hazardous substance due to its potential carcinogenic effects. Exposure can occur through inhalation or skin contact, causing symptoms ranging from irritation to severe systemic effects such as convulsions and muscle weakness . Long-term exposure has been linked to increased cancer risk in animal studies.

Summary of Health Effects

| Health Effect | Short-term Exposure | Long-term Exposure |

|---|---|---|

| Skin/Irritation | Irritation and redness | Chronic dermatitis |

| Respiratory Issues | Coughing and shortness of breath | Potential lung cancer |

| Gastrointestinal Effects | Nausea and vomiting | Not well characterized |

| Neurological Effects | Headaches and fatigue | Muscle weakness and twitching |

Case Studies

Several case studies highlight the environmental persistence and biological activity of dichlorprop:

- Soil Microbial Communities : A study demonstrated that soil microbial communities adapted to the presence of dichlorprop could significantly reduce its concentration over time, emphasizing the role of microbial metabolism in mitigating herbicide persistence in agricultural soils.

- Aquatic Ecosystems : Research indicated that runoff containing dichlorprop could disrupt aquatic ecosystems by affecting non-target plant species and altering microbial community structures in water bodies.

Propiedades

IUPAC Name |

(2S)-2-(2,4-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHCENGPTKEIGP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164838 | |

| Record name | Dichlorprop, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15165-69-2 | |

| Record name | (-)-Dichlorprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15165-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015165692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICHLORPROP, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7O13FFA3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.